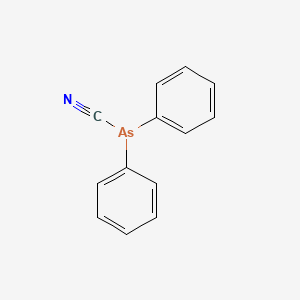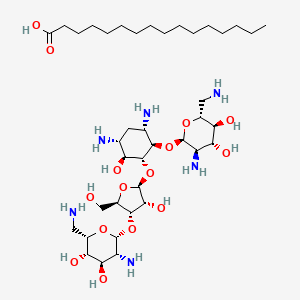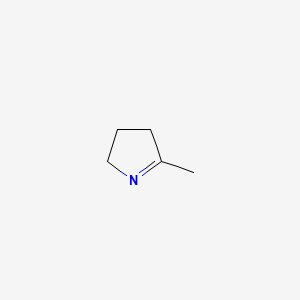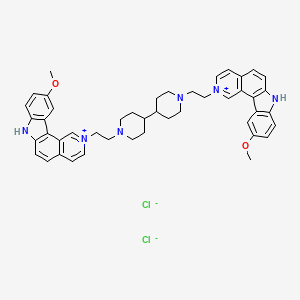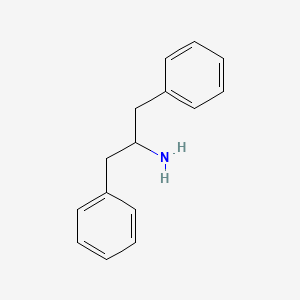
Iopronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iopronic acid is an iodine-containing radiocontrast medium primarily used in cholecystography, a diagnostic imaging procedure to visualize the gallbladder . It is known for its ability to inhibit thyroid hormone release and peripheral conversion of thyroxine (T4) to triiodothyronine (T3) . The molecular formula of this compound is C15H18I3NO5, and it has a molecular weight of 673.02 g/mol .
Preparation Methods
Chemical Reactions Analysis
Iopronic acid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various iodine-containing compounds.
Reduction: Reduction reactions can convert this compound into its corresponding iodide derivatives.
Substitution: This compound can undergo substitution reactions where iodine atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions are typically iodinated aromatic compounds and their derivatives .
Scientific Research Applications
Iopronic acid has several scientific research applications:
Mechanism of Action
Iopronic acid exerts its effects by inhibiting the release of thyroid hormones from the thyroid gland and blocking the peripheral conversion of thyroxine (T4) to triiodothyronine (T3) . This inhibition is achieved through the interaction with deiodinase enzymes, which are responsible for the conversion process . The molecular targets of this compound include type 1 and type 2 deiodinase enzymes .
Comparison with Similar Compounds
Iopronic acid is often compared with other iodine-containing radiocontrast agents such as iopanoic acid and ipodate sodium . While all these compounds share similar mechanisms of action, this compound is unique in its specific molecular structure and its efficacy in gallbladder imaging . Other similar compounds include:
Iopanoic acid: Another iodine-containing radiocontrast agent used in cholecystography.
Ipodate sodium: A radiocontrast agent with similar thyroid hormone inhibition properties.
This compound’s distinct molecular structure and its effectiveness in diagnostic imaging make it a valuable compound in medical and scientific research .
Properties
CAS No. |
37723-78-7 |
|---|---|
Molecular Formula |
C15H18I3NO5 |
Molecular Weight |
673.02 g/mol |
IUPAC Name |
2-[2-(3-acetamido-2,4,6-triiodophenoxy)ethoxymethyl]butanoic acid |
InChI |
InChI=1S/C15H18I3NO5/c1-3-9(15(21)22)7-23-4-5-24-14-11(17)6-10(16)13(12(14)18)19-8(2)20/h6,9H,3-5,7H2,1-2H3,(H,19,20)(H,21,22) |
InChI Key |
YMFIJXDFAPHJIN-UHFFFAOYSA-N |
SMILES |
CCC(COCCOC1=C(C=C(C(=C1I)NC(=O)C)I)I)C(=O)O |
Canonical SMILES |
CCC(COCCOC1=C(C=C(C(=C1I)NC(=O)C)I)I)C(=O)O |
Synonyms |
B 11,420 Bilimiro iopronic acid iopronic acid, monosodium salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






